![molecular formula C20H19FN6O3 B2674437 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396878-69-5](/img/structure/B2674437.png)
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
This compound is a derivative of piperazine, which is a class of compounds that have shown good anticonvulsant activity in vivo . It has been synthesized as part of ongoing research for potent anticonvulsant agents .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 5-bromo-benzo dioxole with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . Other steps involve reactions with ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and other reagents under specific conditions .Chemical Reactions Analysis
The compound has shown excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.34 . It is a solid substance that should be stored in a dry place at 2-8°C .Scientific Research Applications
- Synthesis and Characterization : Researchers have synthesized novel organoselenium compounds incorporating the benzo[d][1,3]dioxole moiety. These compounds were characterized using techniques such as multinuclear NMR, IR spectroscopy, and mass spectrometry. Crystallographic analysis revealed the molecular geometry of one such compound .
- A related compound, 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine, has been evaluated for its antitumor effects. Preliminary studies indicate inhibitory effects on tumor cells, warranting further investigation .
- The compound’s derivatives have been used for detecting lead ions (Pb^2+) electrochemically. A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with a conducting polymer matrix, resulting in a sensitive and selective Pb^2+ sensor .
- Another derivative, 1-[4-(4-benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl]-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine (BPPU), demonstrated protection against seizures induced by MES and scPTZ in animal models. It also showed promise in pilocarpine-induced status epilepticus .
Organoselenium Chemistry
Antitumor Properties
Heavy Metal Ion Detection
Antiepileptic Activity
Mechanism of Action
Future Directions
The compound displayed a broad spectrum of anticonvulsant activity in several seizure models along with satisfactory antidepressant activity . Therefore, it may be further developed as a potential therapeutic agent for therapy of epileptic disorders . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines . Therefore, this compound could also be developed as a potential antitumor agent .
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMYRYMZIYXOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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